molecular formula C27H33FN2O3S B2859599 7-(Azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892771-50-5

7-(Azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2859599
CAS No.: 892771-50-5
M. Wt: 484.63
InChI Key: RDJXJFGLKDWMLV-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core modified with substituents that influence its physicochemical and pharmacological properties. Key structural features include:

  • Butyl chain: At position 1, contributing to lipophilicity and membrane permeability.
  • 4-Ethylbenzenesulfonyl group: At position 3, providing steric bulk and electronic effects via the sulfonyl moiety and ethyl substituent .
  • Fluorine atom: At position 6, improving metabolic stability and binding affinity through electronegativity and van der Waals interactions .

The molecular formula is inferred as C₂₅H₃₀FN₂O₃S (molecular weight ~492.6 g/mol), though exact data are unavailable in the provided evidence.

Properties

IUPAC Name

7-(azepan-1-yl)-1-butyl-3-(4-ethylphenyl)sulfonyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN2O3S/c1-3-5-14-30-19-26(34(32,33)21-12-10-20(4-2)11-13-21)27(31)22-17-23(28)25(18-24(22)30)29-15-8-6-7-9-16-29/h10-13,17-19H,3-9,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJXJFGLKDWMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(Azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.

    Introduction of the Fluorine Atom: This step often involves the use of fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Formation of the Azepane Ring: This step may involve cyclization reactions using appropriate precursors.

    Addition of the Butyl Chain: The butyl chain can be introduced through alkylation reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-(Azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck coupling, using palladium catalysts.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(Azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound may be used in biological assays to study its effects on various biological systems.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The quinoline core and fluorine atom may play a crucial role in binding to target proteins or enzymes, modulating their activity. The sulfonyl group and azepane ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key differences between the target compound and its analogs:

Compound Name Sulfonyl Substituent N-Alkyl Group Molecular Weight (g/mol) Key Structural/Functional Differences Reference
Target Compound 4-Ethylbenzenesulfonyl Butyl ~492.6 Balanced lipophilicity, ethyl enhances stability
7-(Azepan-1-yl)-3-(4-Cl-benzenesulfonyl)-1-ethyl analog 4-Chlorobenzenesulfonyl Ethyl ~513.5 Chloro group increases electron withdrawal; shorter alkyl chain reduces lipophilicity
7-(Azepan-1-yl)-1-benzyl-3-(3-Cl-benzenesulfonyl) analog 3-Chlorobenzenesulfonyl Benzyl 525.03 Bulky benzyl may hinder target binding; chloro at meta position
7-(Azepan-1-yl)-3-(4-MeO-benzenesulfonyl)-1-propyl analog 4-Methoxybenzenesulfonyl Propyl 472.57 Methoxy increases polarity; propyl balances hydrophobicity
7-(Azepan-1-yl)-3-phenylsulfonyl-1-methyl analog Phenylsulfonyl Methyl ~438.5 Minimal steric hindrance; methyl reduces metabolic stability

Impact of Substituents on Properties

  • Chloro vs. Methoxy: Chloro groups (e.g., in ) may increase reactivity in nucleophilic environments, whereas methoxy groups (e.g., in ) improve solubility but reduce membrane permeability.
  • N-Alkyl Chains: Butyl vs. Shorter Chains: The butyl group in the target compound likely increases lipophilicity compared to ethyl or methyl analogs, favoring passive diffusion across biological membranes .

Research Findings and Implications

While direct bioactivity data for the target compound are unavailable in the provided evidence, insights from analogs suggest:

  • Antibacterial Potential: Fluorinated 1,4-dihydroquinolin-4-ones (e.g., ) often exhibit activity against DNA gyrase, a bacterial target.
  • Pharmacokinetic Optimization : The butyl and 4-ethylbenzenesulfonyl groups may improve oral bioavailability compared to shorter-chain or polar analogs .
  • Structural Tunability : Modifications at positions 1 (N-alkyl) and 3 (sulfonyl) allow fine-tuning of solubility, stability, and target affinity .

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